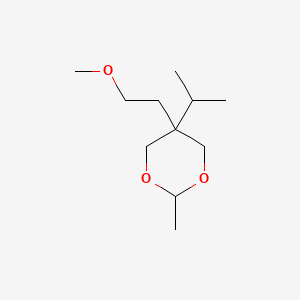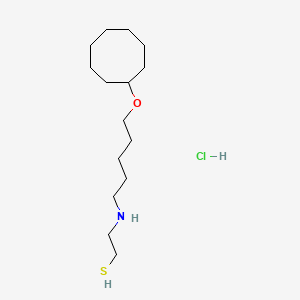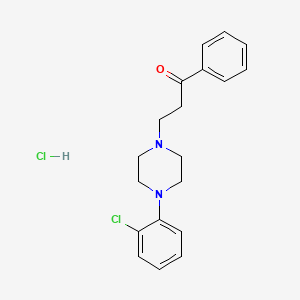
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that belongs to the class of aromatic ketones. It is characterized by the presence of a propiophenone core structure substituted with a piperazine ring and an ortho-chlorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride typically involves the reaction of propiophenone with 1-(o-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include hydrochloric acid, which helps in the formation of the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The use of advanced techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: A related compound with a similar structure but different substituents.
Propiophenone: The parent compound without the piperazine and chlorophenyl groups.
4’-Chloropropiophenone: Another derivative with a different substitution pattern .
Uniqueness
Propiophenone, 3-(4-(o-chlorophenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
22662-35-7 |
|---|---|
Molecular Formula |
C19H22Cl2N2O |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c20-17-8-4-5-9-18(17)22-14-12-21(13-15-22)11-10-19(23)16-6-2-1-3-7-16;/h1-9H,10-15H2;1H |
InChI Key |
QCQDHILNLCIICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)

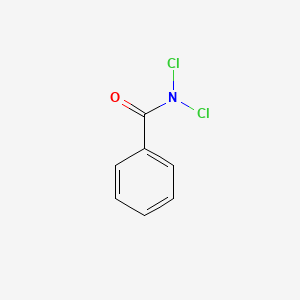
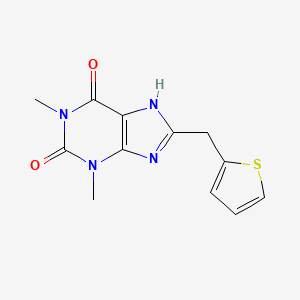
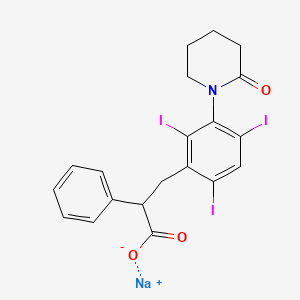

![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)

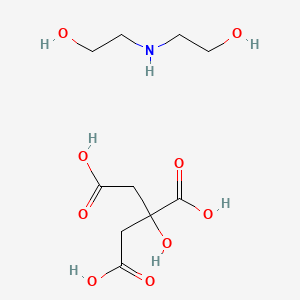
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

